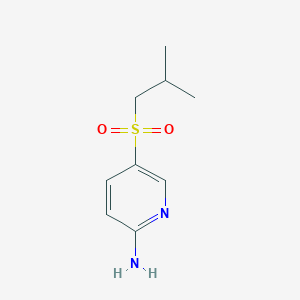

5-(2-Methylpropylsulfonyl)pyridin-2-amine

Description

Contextual Significance within Pyridyl and Sulfonyl Chemistry

The compound 5-(2-Methylpropylsulfonyl)pyridin-2-amine is a distinct molecule that integrates two critically important chemical motifs: a pyridine (B92270) ring and a sulfonyl group. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, structurally related to benzene. wikipedia.org This nitrogen atom imparts basicity and unique electronic properties to the ring, making it a cornerstone in medicinal chemistry, materials science, and catalysis. acs.org The pyridine scaffold is present in numerous natural products, pharmaceuticals, and agrochemicals. acs.org

The sulfonyl group (-SO2-) is a potent electron-withdrawing moiety that is also a key functional group in a wide array of chemical compounds. Its presence can significantly influence a molecule's physicochemical properties, such as acidity, solubility, and metabolic stability. In medicinal chemistry, the sulfonyl and the related sulfonamide groups are found in various drugs, including antibacterial and anticancer agents. rsc.org The combination of a pyridine ring and a sulfonyl group in 5-(2-Methylpropylsulfonyl)pyridin-2-amine creates a molecule with potential for diverse chemical reactivity and biological activity, positioning it as a compound of interest within the broader fields of heterocyclic and medicinal chemistry.

Overview of Research Utility and Scholarly Interest of Pyridine and Sulfonyl Motifs

The scholarly interest in pyridine and sulfonyl motifs is extensive and well-documented. Pyridine derivatives are widely recognized for their diverse applications, acting as ligands in organometallic chemistry, building blocks in organic synthesis, and pharmacophores in drug discovery. nih.gov The 2-aminopyridine (B139424) substructure, specifically, is a precursor for the synthesis of a variety of more complex heterocyclic systems and is found in numerous bioactive molecules. nih.gov Research has shown that 2-aminopyridine derivatives possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov

Similarly, compounds containing the sulfonyl group are of significant interest to the scientific community. The 2-sulfonylpyridine moiety, in particular, has been identified as a tunable, cysteine-reactive electrophile, which can be used for the development of covalent inhibitors targeting specific proteins. acs.orgnih.gov This reactivity opens up avenues for designing novel chemical probes and therapeutic agents. nih.govacs.org The combination of these two motifs in a single molecule, as seen in 5-(2-Methylpropylsulfonyl)pyridin-2-amine, suggests potential utility in areas such as drug discovery and chemical biology, driving scholarly interest in understanding the properties and potential applications of such hybrid molecules.

Physicochemical Properties

Table 1: Physicochemical Properties of 5-(2-Methylpropylsulfonyl)pyridin-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O2S |

| Molecular Weight | 214.29 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Crystal Structure

A definitive crystal structure for 5-(2-Methylpropylsulfonyl)pyridin-2-amine has not been reported in crystallographic databases. A crystal structure analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. Such data is crucial for understanding intermolecular interactions and for computational modeling studies.

Spectroscopic Data

Specific spectroscopic data for 5-(2-Methylpropylsulfonyl)pyridin-2-amine is not available in the public domain. Generally, the characterization of such a compound would involve the following spectroscopic techniques:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the 2-methylpropyl (isobutyl) group, and the amine protons. The chemical shifts, splitting patterns, and integration of these signals would confirm the proton environment within the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the carbons of the pyridine ring and the 2-methylpropylsulfonyl group.

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H bonds of the alkyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound, and the fragmentation pattern would provide further evidence for its structure.

Synthesis and Manufacturing

A specific, validated synthesis route for 5-(2-Methylpropylsulfonyl)pyridin-2-amine is not described in the available scientific literature. However, the synthesis of similar 2-amino-5-sulfonylpyridines could potentially be achieved through several general synthetic strategies. One plausible approach could involve the chlorosulfonation of 2-aminopyridine followed by reaction with a suitable isobutyl Grignard reagent or through the oxidation of a corresponding 5-(2-methylpropylthio)pyridin-2-amine precursor. The development of an efficient and scalable synthesis would be a key step in enabling further research on this compound.

Research and Applications

There is no specific research published on the applications of 5-(2-Methylpropylsulfonyl)pyridin-2-amine. Based on the functional groups present, this compound could be investigated for a variety of potential applications. The 2-aminopyridine moiety is a known pharmacophore, and the sulfonyl group can modulate biological activity. nih.govacs.org Therefore, potential areas of research could include screening for activity as an antibacterial, antifungal, or anticancer agent. rsc.org Additionally, its structure could make it a candidate for use as a ligand in coordination chemistry or as a building block for the synthesis of more complex molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropylsulfonyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)6-14(12,13)8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPPEYVICQKTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167072-13-9 | |

| Record name | 5-(2-methylpropanesulfonyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations of 5 2 Methylpropylsulfonyl Pyridin 2 Amine Derivatives

Design Principles for Structural Modification in Aminopyridine Derivatives

The structural modification of aminopyridine derivatives is guided by established principles of medicinal chemistry aimed at enhancing desired biological activities and improving pharmacokinetic properties. rsc.org A primary strategy involves molecular modification to optimize the interaction between the compound (the ligand) and its biological target. nih.gov For aminopyridine scaffolds, which are often analogs of purines, modifications are designed to improve binding affinity and selectivity for specific enzyme targets, such as protein kinases. researchgate.net

Key design principles include:

Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) to improve properties like metabolic stability or potency. For instance, the aminopyridine core itself can be considered a bioisostere of the adenine (B156593) ring found in ATP, allowing it to bind within the ATP-binding site of kinases. biorxiv.org

Structure Simplification or Elaboration: Depending on the initial activity and complexity of a lead compound, its structure may be simplified to remove unnecessary functional groups and reduce molecular weight. nih.gov Conversely, specific groups may be added to probe for additional binding interactions with the target protein.

Conformational Constraint: Introducing rigid elements into the structure can lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.

Impact of Substituent Variation on Molecular Interactions and Selectivity

The type and position of substituents on the aminopyridine ring profoundly influence the molecule's interactions with its target and its selectivity over other related targets. nih.gov Variations can alter the compound's electronic, steric, and hydrophobic properties, which in turn dictates its binding affinity and specificity.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups can significantly impact the electronic structure of the pyridine (B92270) ring. rsc.org For example, modifying the electronics of the ring can influence the strength of hydrogen bonds formed between the aminopyridine core and the hinge region of a kinase.

Steric Effects: The size and shape of substituents are critical. Bulky groups can create steric hindrance that prevents the molecule from fitting into a smaller binding pocket, a property that can be exploited to achieve selectivity between different kinases which may have variations in the size of their ATP-binding sites. rsc.org Conversely, smaller substituents may be necessary to access conserved regions of the binding site.

Positional Isomerism: The location of a substituent is as important as its identity. A group that enhances activity at one position may abolish it at another. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, substituents on the 5'-position of the pyridylmethylamine moiety showed consistently better activity compared to those at the 6'-position. mdpi.com

The systematic variation of these properties allows researchers to map the chemical space around the core scaffold, identifying which modifications lead to favorable changes in activity and selectivity.

The following interactive table summarizes the generalized effects of substituent variations on an aminopyridine scaffold based on established SAR principles.

| Substituent Type | Position on Pyridine Ring | General Effect on Activity | General Effect on Selectivity |

| Small Alkyl Groups | C3 or C4 | Can increase potency by filling small hydrophobic pockets. | May slightly improve selectivity depending on pocket size. |

| Bulky Alkyl Groups | C5 or C6 | May decrease activity due to steric clash. | Can significantly increase selectivity if the target has a unique large pocket. |

| Halogens (F, Cl) | C3, C4, or C5 | Often increases potency through favorable interactions or by modulating electronics. | Can improve selectivity by altering binding orientation. |

| Methoxy (-OCH3) | C4 or C5 | Can increase activity by forming hydrogen bonds or occupying specific pockets. nih.gov | Variable; depends on the specific interactions formed. |

| Amino (-NH2) | C3 or C4 | May increase or decrease activity depending on whether it can form favorable hydrogen bonds. nih.gov | Can be crucial for selectivity by interacting with specific residues. |

Elucidation of Key Pharmacophoric Elements within Aminopyridine Scaffolds

A pharmacophore is the essential three-dimensional arrangement of features that enables a molecule to exert a specific biological effect. For aminopyridine-based kinase inhibitors, the pharmacophore is well-defined and centers on its ability to mimic ATP binding. researchgate.net

The key pharmacophoric elements include:

Hinge-Binding Motif: The 2-amino group and the nitrogen atom of the pyridine ring (N1) are crucial. They typically form two or three hydrogen bonds with the backbone amide residues of the "hinge region" of the kinase ATP-binding site. This interaction is a hallmark of many Type I kinase inhibitors and serves as the primary anchor for the molecule. biorxiv.orgresearchgate.net

Solvent-Exposed Region: Other parts of the molecule may extend towards the solvent-exposed region of the binding site. Modifications in this area can be used to fine-tune physical properties like solubility without disrupting the core binding interactions.

The aminopyridine scaffold is considered a "privileged" structure in kinase inhibitor design because it effectively presents these key pharmacophoric elements in the correct spatial orientation for high-affinity binding to the kinase hinge. nih.gov

Rational Design Strategies for Modulating Research Activity

Rational design combines the understanding of SAR and pharmacophoric requirements with computational tools to guide the synthesis of new molecules with improved properties. nih.govresearchgate.net This approach moves beyond trial-and-error synthesis to a more targeted and efficient process for drug discovery. rsc.org

Strategies for modulating the activity of aminopyridine derivatives include:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, computational docking can be used to predict how newly designed derivatives will bind. nih.gov This allows researchers to visualize interactions and design modifications that enhance binding affinity or selectivity. For example, docking studies can reveal unfilled pockets where a new functional group could be added to create an additional favorable interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed from a series of related compounds with known activities. nih.gov These models generate contour maps that indicate which regions of the molecule are sensitive to steric or electrostatic modifications, providing a roadmap for designing more potent compounds. nih.gov

Fragment-Based Screening: Sometimes, small molecular fragments that bind weakly to the target are identified first. These fragments are then grown or linked together based on structural information to create a more potent lead compound. The 3-aminopyridin-2-one fragment, for example, has been used as a starting point to develop potent kinase inhibitors. nih.gov

By employing these rational design strategies, researchers can efficiently navigate the complex chemical landscape to optimize the aminopyridine scaffold, leading to the development of compounds with precisely tuned activity and selectivity profiles.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis and Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of aminopyridine derivatives. nih.govresearchgate.net Although specific DFT studies on 5-(2-Methylpropylsulfonyl)pyridin-2-amine are not extensively documented in public literature, the principles can be inferred from studies on analogous structures like 2-amino-5-nitropyridine (B18323) and other substituted pyridines. nih.govresearchgate.net

These calculations provide detailed information on molecular geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more readily polarized. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through these calculations help identify the electron-rich and electron-deficient regions of the molecule. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, which are central to the molecule's mechanism of action. nih.gov

Table 1: Key Parameters from DFT Calculations for Aminopyridine Analogs

| Parameter | Significance | Typical Findings for Aminopyridine Analogs |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Distributed over the aminopyridine ring |

| LUMO Energy | Indicates electron-accepting ability | Also distributed across the molecular structure |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | A smaller gap suggests higher reactivity |

| Dipole Moment | Measures the polarity of the molecule | Influences solubility and binding interactions |

| MEP Analysis | Maps sites for electrophilic and nucleophilic attack | Reveals electron-rich areas near nitrogen atoms and electron-deficient areas near hydrogen atoms of the amino group |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Aminopyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For aminopyridine analogs, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activity against various protein kinases, such as c-Met, Janus kinase 2 (JAK2), and c-Jun N-terminal kinase-1 (JNK-1). nih.govnih.govtandfonline.comresearchgate.net

These models allow researchers to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.govresearchgate.net The predictive power of a QSAR model is judged by several statistical metrics, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govtandfonline.com

Both 2D and 3D-QSAR methodologies have been applied to aminopyridine derivatives to gain insights into their structure-activity relationships.

2D-QSAR studies correlate biological activity with physicochemical properties and topological descriptors that can be calculated from the 2D representation of the molecule. nih.govresearchgate.net These descriptors can include parameters like molecular weight, logP (lipophilicity), and connectivity indices, as well as quantum chemical descriptors like HOMO/LUMO energies and dipole moments. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of the molecules. nih.govtandfonline.comresearchgate.netnih.gov These methods align a series of analogs and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. researchgate.netnih.gov The resulting contour maps visually represent regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.govmdpi.com For instance, a CoMFA map might indicate that a bulky substituent is favored in a specific region to enhance binding affinity.

Table 2: Statistical Validation Parameters for 3D-QSAR Models of Aminopyridine Analogs

| Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding |

|---|---|---|---|---|

| CoMFA/CoMSIA | c-Met Kinase | 0.563 - 0.646 | 0.931 - 0.985 | Electrostatic and hydrogen bond interactions are vital for activity. nih.gov |

| CoMFA/CoMSIA | JAK2 | 0.606 - 0.641 | 0.919 - 0.992 | Models showed good capability for predicting bioactivities of JAK2 inhibitors. tandfonline.com |

| CoMFA | JNK-1 | 0.585 | 0.988 | Identified key features in aminopyridine carboxamides responsible for inhibitory activity. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as 5-(2-Methylpropylsulfonyl)pyridin-2-amine, and its biological target, typically a protein receptor. mdpi.comnih.govresearchgate.net

Molecular Docking predicts the preferred binding orientation and conformation of a ligand within the active site of a protein. nih.govashdin.com This technique helps in understanding the binding mode and provides a static snapshot of the ligand-receptor complex. mdpi.com For aminopyridine-based kinase inhibitors, docking studies often show that the aminopyridine scaffold forms crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site. tandfonline.comnih.govacs.org

Molecular Dynamics (MD) Simulations are then employed to study the dynamic behavior and stability of the docked ligand-protein complex over time. nih.govnih.govnih.gov These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. springernature.comudel.edu MD simulations can confirm the stability of key interactions observed in docking studies and reveal other transient interactions that may be important for binding affinity. nih.govtandfonline.comdovepress.com

The analysis of binding modes from docking and MD simulations is critical for understanding the molecular basis of a compound's activity and for guiding lead optimization. acs.orgbenthamscience.commdpi.com Studies on various aminopyridine analogs have identified key amino acid residues that are crucial for their binding to different protein kinases.

For example, in the case of 2-aminopyridine (B139424) derivatives targeting c-Met kinase, molecular docking suggested that Tyr1230 and Arg1208 are key residues, with electrostatic and hydrogen bond interactions being vital for activity. nih.gov Similarly, for JAK2 inhibitors, key residues such as Glu930 and Leu932 in the hinge region, and Asp994 in the catalytic site, were found to facilitate ligand-protein interactions through hydrogen bonding and van der Waals forces. tandfonline.com

Table 3: Examples of Key Interacting Residues for Aminopyridine Analogs with Kinase Targets

| Target Kinase | Key Interacting Residues | Type of Interaction |

|---|---|---|

| c-Met | Tyr1230, Arg1208 | Hydrogen Bonds, Electrostatic Interactions nih.gov |

| JAK2 | Glu930, Leu932 (Hinge), Asp994 | Hydrogen Bonds, van der Waals Interactions tandfonline.com |

| Nek2 | Met86 (Gatekeeper), Gly91, Gly92 (Hinge) | Hydrogen Bonds, Sandwiching between residues nih.gov |

Virtual Screening and Computational Design of Novel Derivatives

The insights gained from QSAR, docking, and MD simulations are integrated into strategies for virtual screening and the computational design of novel derivatives with improved potency and selectivity. nih.govnih.govmdpi.com

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net Pharmacophore-based screening, which uses a 3D arrangement of essential features required for biological activity, is a common approach. nih.gov The validated QSAR models and docking protocols can be used to rapidly filter these libraries and prioritize compounds for experimental testing. mdpi.comscispace.com

Computational Design involves the rational modification of a lead compound, such as 5-(2-Methylpropylsulfonyl)pyridin-2-amine, based on the structural information obtained from modeling studies. mdpi.comnih.govmdpi.com For instance, the contour maps from CoMFA/CoMSIA can guide chemists on where to add or remove certain functional groups to enhance favorable interactions or avoid unfavorable clashes within the binding site. nih.govmdpi.com This structure-based drug design approach has been successfully used to develop novel aminopyridine derivatives with predicted high potency against their targets. tandfonline.comnih.govbohrium.commdpi.com

Mechanistic Elucidation of Reactions and Biological Phenomena

Reaction Mechanism Studies in the Synthesis of Sulfonyl and Aminopyridine Compounds

The synthesis of sulfonyl and aminopyridine derivatives involves a variety of reaction types, each with a distinct mechanistic pathway. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired chemical structures.

The formation of sulfonyl and aminopyridine compounds often proceeds through several transient intermediates and high-energy transition states. For instance, in the synthesis of 2-aminopyridine (B139424) derivatives, a proposed mechanism involves the reaction of an enaminone with malononitrile (B47326) via a Knoevenagel reaction to form an intermediate species. This intermediate then reacts with a primary amine at the nitrile groups, followed by inter-cyclization and an aromatization step to yield the final 2-aminopyridine structure. nih.gov

In the context of sulfonyl migrations, which can be unexpected side reactions during synthesis, the mechanism can involve high-energy intermediates. For example, a 1,3-sulfonyl migration has been proposed to occur through a pathway involving the formation of an intermediate carbanion, which then facilitates the migration of the sulfonyl group. nih.gov Density functional theory (DFT) calculations are a key tool used to explore the energies of these intermediates and transition states, helping to elucidate the most probable reaction pathway. rsc.orgresearchgate.net

One-pot, three-component reactions for the synthesis of 3-sulfonyl-2-aminopyridines have been developed, highlighting the efficiency of modern synthetic methods. nih.gov The mechanism of such reactions likely involves a cascade of intermediates, starting with the coupling of two components, which then react with the third in situ.

Catalysts and reagents play a pivotal role in directing the reaction pathways in the synthesis of sulfonyl and aminopyridine compounds. Transition metals and Lewis acids are often employed to catalyze sulfonyl migrations. nih.govresearchgate.net For example, palladium-catalyzed C-N cross-coupling reactions are extensively used for the preparation of aniline (B41778) derivatives, which can be precursors to aminopyridines. beilstein-journals.org

In some synthetic routes, the choice of base is critical. For instance, in the preparation of sulfonamides, the use of a strong base can lead to deprotonation of the sulfonamide NH group, forming a conjugate base that can influence the subsequent reaction course, sometimes leading to double sulfonylation products. nih.gov

An environmentally benign electrochemical method for the synthesis of sulfonamides involves the oxidative coupling of thiols and amines. This process is driven by electricity and avoids the need for sacrificial reagents or catalysts. The proposed mechanism involves the formation of an aminium radical intermediate which reacts with a disulfide to generate a sulfenamide. Subsequent oxidation steps lead to the final sulfonamide. cardiff.ac.uk

| Reaction Type | Key Reagents/Catalysts | Role in Mechanism |

| 2-Aminopyridine Synthesis | Primary Amines, Enaminones | Reactants leading to cyclization and aromatization. nih.gov |

| Sulfonyl Migration | Transition Metals, Lewis Acids | Catalyze the rearrangement of the sulfonyl group. nih.govresearchgate.net |

| C-N Cross-Coupling | Palladium Catalysts | Facilitate the formation of carbon-nitrogen bonds. beilstein-journals.org |

| Sulfonamide Synthesis (Electrochemical) | Electricity (Anodic Oxidation) | Drives the oxidative coupling of thiols and amines. cardiff.ac.uk |

Mechanistic Pathways of Sulfonyl Group Introduction and Transformations

The introduction of a sulfonyl group into a molecule and its subsequent transformations are key steps in the synthesis of compounds like 5-(2-Methylpropylsulfonyl)pyridin-2-amine. Sulfur dioxide insertion is an effective strategy for creating sulfonyl-containing compounds, often using sulfur dioxide surrogates like K₂S₂O₅ or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com

Mechanistic studies on the formation of sulfonyl azides, which can be precursors to sulfonamides, have been investigated using real-time reaction monitoring. These studies reveal the pathway of in situ generation from sulfonyl chlorides and sodium azide. researchgate.net

Migrations of sulfonyl groups are a notable transformation and have been reviewed extensively. These migrations can occur between nitrogen and carbon, nitrogen and oxygen, and other combinations, proceeding through either radical or polar processes, both inter- and intramolecularly. rsc.orgresearchgate.net The specific pathway is often dictated by the substrate and reaction conditions.

Investigation of Molecular Mechanisms Underlying Observed Research Activities of Aminopyridines

Aminopyridines are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The molecular mechanisms underlying these activities are a subject of intense research.

The biological activity of aminopyridine derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors. Molecular docking studies are a computational tool used to predict and analyze these interactions. For example, docking analyses can provide insights into how a compound binds to the active site of a bacterial enzyme, explaining its antibacterial effect. nih.gov

The structural and electronic properties of aminopyridines, such as their basicity and the localization of lone pair electrons, are crucial for their biological function. researchgate.net The diverse pharmacological activities of these compounds have spurred research into developing new derivatives with enhanced bioactivity and reduced toxicity. researchgate.net

Role of Radical Intermediates and Catalytic Cycles in Organic Transformations

Radical intermediates play a significant role in a variety of organic transformations, including those involving sulfonyl groups. acs.orgrsc.org The β-elimination of sulfonyl radicals from α-sulfonamidoyl radicals is a key step in some reactions, leading to the formation of imines. nih.gov

A late-stage functionalization strategy for sulfonamides involves their conversion to sulfonyl radical intermediates through a metal-free photocatalytic approach. acs.orgresearchgate.net This allows for the formation of new carbon-sulfur bonds by reacting the sulfonyl radical with various alkene fragments. Mechanistic studies suggest that energy-transfer catalysis is in operation. acs.orgresearchgate.net

Advanced Analytical Techniques for Characterization and Research Applications

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like 5-(2-Methylpropylsulfonyl)pyridin-2-amine. By interacting with molecules using different forms of electromagnetic radiation, these methods provide detailed information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms.

For 5-(2-Methylpropylsulfonyl)pyridin-2-amine, ¹H NMR would reveal distinct signals for each unique proton. The protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region, with their specific chemical shifts and coupling patterns confirming their positions relative to the amino and sulfonyl substituents. The protons of the 2-methylpropyl (isobutyl) group would show characteristic signals, including a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) group adjacent to the sulfonyl group. The protons of the primary amine (NH₂) would typically appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(2-Methylpropylsulfonyl)pyridin-2-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring H-3 | ~6.5-7.0 | ~108-115 |

| Pyridine Ring H-4 | ~7.5-8.0 | ~135-140 |

| Pyridine Ring H-6 | ~8.0-8.5 | ~150-155 |

| Pyridine Ring C-2 | - | ~158-162 |

| Pyridine Ring C-5 | - | ~130-135 |

| Amine (NH₂) | ~5.0-6.0 (broad) | - |

| Sulfonyl-CH₂ | ~3.0-3.5 | ~55-60 |

| Isobutyl-CH | ~2.0-2.5 | ~28-32 |

| Isobutyl-CH₃ | ~0.9-1.2 | ~21-24 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govrsc.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), and is particularly sensitive to polar bonds. encyclopedia.pub Raman spectroscopy involves the inelastic scattering of monochromatic light (laser) and is more sensitive to non-polar, symmetric bonds. aps.org

For 5-(2-Methylpropylsulfonyl)pyridin-2-amine, IR spectroscopy would clearly show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The strong, asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group would be prominent in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions, respectively. C-H stretching from the aromatic pyridine ring and the aliphatic isobutyl group would be observed around 2850-3100 cm⁻¹. Vibrations corresponding to the pyridine ring structure would also be present in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule, such as the S-C and C-C backbone stretches. aps.org

Table 2: Key Vibrational Frequencies for 5-(2-Methylpropylsulfonyl)pyridin-2-amine

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Weak |

| Sulfone (S=O) | Asymmetric Stretch | 1300 - 1350 | Moderate |

| Sulfone (S=O) | Symmetric Stretch | 1120 - 1160 | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Strong |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |

| Pyridine Ring | Ring Stretching | 1400 - 1600 | Moderate to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. acs.org The substituted pyridine ring in 5-(2-Methylpropylsulfonyl)pyridin-2-amine constitutes the primary chromophore. This aromatic system undergoes π → π* transitions when it absorbs UV light. sciforum.net

Mass Spectrometry for Molecular Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound. nih.gov Unlike standard MS, HRMS can measure the m/z value to several decimal places. This high precision allows for the determination of the exact elemental composition of the molecule from its measured mass. For 5-(2-Methylpropylsulfonyl)pyridin-2-amine (molecular formula C₉H₁₄N₂O₂S), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This capability is essential for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Table 3: Exact Mass Calculation for 5-(2-Methylpropylsulfonyl)pyridin-2-amine

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule | C₉H₁₄N₂O₂S | 214.0776 |

| Protonated Ion [M+H]⁺ | C₉H₁₅N₂O₂S⁺ | 215.0854 |

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, MS/MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for analyzing complex samples and for structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for a compound like 5-(2-Methylpropylsulfonyl)pyridin-2-amine, which is polar and non-volatile. rug.nlresearchgate.net In this technique, the compound is first separated from other components in a mixture using high-performance liquid chromatography (HPLC). The separated compound then enters the mass spectrometer, where it is ionized and its mass is detected.

Tandem Mass Spectrometry (MS/MS or MS²) provides further structural information. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure. For 5-(2-Methylpropylsulfonyl)pyridin-2-amine, characteristic fragmentation patterns would likely include the loss of the isobutyl group, cleavage of the C-S or S-N bonds, and fragmentation of the pyridine ring, providing conclusive evidence for the proposed structure.

Table 4: Predicted Major Fragment Ions in MS/MS Analysis

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Likely Neutral Loss |

| 215.0854 | 158.0592 | C₄H₉ (Isobutyl radical) |

| 215.0854 | 137.0381 | SO₂ |

| 215.0854 | 94.0531 | C₄H₉SO₂ (Isobutylsulfonyl radical) |

Ionization Techniques in Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight vs. structural fragmentation).

Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for polar, thermally labile molecules like 5-(2-methylpropylsulfonyl)pyridin-2-amine. In this process, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given the presence of the basic primary amine group, this compound is expected to readily ionize in positive-ion mode to form a protonated molecule, [M+H]⁺. ESI is often coupled with liquid chromatography (LC) for LC-MS analysis, providing both separation and mass information. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the analyte into the gas phase while promoting ionization. While powerful for large biomolecules, MALDI analysis of low molecular weight compounds can be hampered by interference from matrix-related ions in the low mass-to-charge (m/z) region. nih.govresearchgate.net To overcome this, derivatization strategies can be employed to increase the mass of the analyte, shifting its signal to a clearer region of the spectrum. nih.govresearchgate.net For 5-(2-methylpropylsulfonyl)pyridin-2-amine, derivatizing the amine group with a "charge tag" can also significantly improve ionization efficiency and detection sensitivity. nih.gov

Electron Impact Ionization (EI): In contrast to ESI and MALDI, EI is a hard ionization technique where high-energy electrons bombard the analyte in the gas phase. This process imparts significant energy, leading to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. nih.gov While the molecular ion peak may be weak or absent for some sulfonamides, the resulting fragmentation pattern is highly characteristic and serves as a "fingerprint" for structural confirmation, especially when coupled with gas chromatography (GC-MS). nih.govrsc.org Fragmentation of 5-(2-methylpropylsulfonyl)pyridin-2-amine would likely involve cleavage of the C-S and S-N bonds of the sulfonyl group and fragmentation of the pyridine ring. rsc.org

| Ionization Technique | Principle | Typical Ion Generated | Fragmentation | Suitability for 5-(2-Methylpropylsulfonyl)pyridin-2-amine | Couples With |

|---|---|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization from charged droplets | [M+H]⁺ | Low (adjustable) | Excellent for molecular weight determination of the polar compound. | HPLC (LC-MS) |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization from a laser-absorbing matrix | [M+H]⁺, [M+Na]⁺ | Very Low | Good, but may require derivatization to avoid low-mass matrix interference. nih.govnih.gov | TOF-MS |

| Electron Impact Ionization (EI) | Hard ionization by electron beam | M⁺ | Extensive and reproducible | Excellent for structural elucidation via fragmentation pattern, but requires a volatile sample (likely via GC). nih.gov | GC (GC-MS) |

Chromatographic Separations in Compound Research

Chromatography is fundamental to isolating and quantifying 5-(2-methylpropylsulfonyl)pyridin-2-amine from reaction mixtures, biological matrices, or formulation excipients. The polarity of the molecule makes it well-suited for liquid chromatography, while gas chromatography would require modification.

HPLC is the premier technique for the analysis of non-volatile compounds like sulfonamides and pyridine derivatives. mdpi.comwu.ac.thresearchgate.net The separation is based on the compound's partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For 5-(2-methylpropylsulfonyl)pyridin-2-amine, reversed-phase HPLC (RP-HPLC) is the most common approach. A nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound's retention would be influenced by the hydrophobicity of the methylpropyl group and the polarity of the amine and sulfonyl functionalities. The basic nature of the pyridine and primary amine groups can lead to peak tailing on standard silica-based columns; this is often mitigated by using end-capped columns or adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to ensure consistent ionization state and improve peak shape. helixchrom.comsielc.com Quantification is typically achieved using a UV detector, as the pyridine ring provides a strong chromophore. researchgate.net

| Parameter | Typical Condition for Analysis of Pyridine/Sulfonamide Compounds | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) wu.ac.th | Provides good retention for moderately polar compounds. |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and Water/Buffer (e.g., Ammonium Formate) helixchrom.comsielc.com | Allows for the separation of compounds with a range of polarities. Buffer controls the pH to ensure consistent analyte ionization. |

| Flow Rate | 1.0 mL/min wu.ac.th | Standard flow rate for analytical scale columns. |

| Detection | UV-Vis or Photodiode Array (PDA) at ~265 nm wu.ac.th | The aromatic pyridine ring absorbs UV light, enabling sensitive detection. |

| Column Temperature | 25-40 °C | Ensures reproducible retention times and can improve peak efficiency. |

GC separates compounds based on their boiling point and interaction with a stationary phase in a gaseous mobile phase. It is highly effective for volatile and thermally stable compounds. rsc.org Direct analysis of 5-(2-methylpropylsulfonyl)pyridin-2-amine by GC is challenging due to its high polarity (from the amine and sulfonyl groups) and relatively high molecular weight, which result in low volatility and poor thermal stability. gcms.czrestek.com

Furthermore, the basic amine group is prone to interacting with active sites (silanols) on the surface of conventional GC columns, leading to significant peak tailing and poor analytical performance. restek.comlabrulez.com To analyze this compound or related volatile impurities by GC, two main strategies can be employed: the use of specialized, highly inert, base-deactivated columns designed for amine analysis, or chemical derivatization to block the polar N-H bond, thereby increasing volatility and reducing unwanted column interactions. restek.comnih.govnih.gov

Hyphenated techniques, which couple a separation method with a powerful detection technique, provide a wealth of information from a single analysis. asiapharmaceutics.infonih.govasiapharmaceutics.infoajpaonline.com

HPLC-NMR (High-Performance Liquid Chromatography - Nuclear Magnetic Resonance): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the separation of components in a mixture followed by the acquisition of detailed structural information for each component without the need for prior isolation. nih.gov For a novel compound like 5-(2-methylpropylsulfonyl)pyridin-2-amine, HPLC-NMR would be invaluable for confirming the structure of impurities or degradation products formed during stability studies.

GC-MS/MS (Gas Chromatography - Tandem Mass Spectrometry): This highly sensitive and selective technique combines the separation power of GC with the specificity of tandem mass spectrometry. mtu.eduscioninstruments.com After derivatization to make the analyte suitable for GC, the compound is separated and then ionized. A specific precursor ion is selected, fragmented, and the resulting product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), dramatically reduces chemical noise and allows for ultratrace-level quantification in complex matrices. researchgate.netresearchgate.netdrawellanalytical.com

Derivatization Strategies for Enhanced Analytical Performance in Research

Chemical derivatization is a process where the analyte is reacted with a reagent to change its chemical and physical properties, making it more suitable for a specific analytical method. sigmaaldrich.com For 5-(2-methylpropylsulfonyl)pyridin-2-amine, the primary amine group is the main target for derivatization.

The primary goals of derivatizing the amine group are:

For GC Analysis: To decrease polarity and increase volatility by replacing the active hydrogen on the nitrogen. This is typically achieved through acylation or silylation. nih.govresearchgate.net

For HPLC Analysis: To enhance UV or fluorescence detection by attaching a strong chromophore or fluorophore. This can dramatically lower detection limits. researchgate.netthermofisher.com

For MS Analysis: To improve ionization efficiency by introducing a permanently charged group or a group with high proton affinity. nih.gov

A variety of reagents are available for amine derivatization, with the choice depending on the analytical technique and desired outcome. researchgate.netnih.gov

| Reagent | Abbreviation | Target Technique | Principle / Advantage |

|---|---|---|---|

| o-Phthalaldehyde (+ thiol) | OPA | HPLC-Fluorescence | Reacts rapidly with primary amines to form highly fluorescent isoindole products. thermofisher.comlibretexts.org |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC-Fluorescence/UV | Forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.comresearchgate.net |

| Dansyl Chloride | DNS-Cl | HPLC-Fluorescence/UV, LC-MS | Creates stable sulfonamide derivatives with strong fluorescence and enhanced MS ionization. nih.govlibretexts.org |

| Dabsyl Chloride | - | HPLC-Visible | Reacts with amines to form intensely colored derivatives detectable in the visible range (~436 nm), avoiding interference from many matrix components. nih.gov |

| Pentafluoropropionic Anhydride (B1165640) | PFPA | GC-MS (ECD) | An acylating agent that increases volatility for GC and introduces electronegative fluorine atoms for sensitive detection by Electron Capture Detector (ECD) or MS. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | A silylating agent that replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. researchgate.net |

Applications in Complex Mixture Analysis and Detection Enhancement

The analysis of "5-(2-Methylpropylsulfonyl)pyridin-2-amine" in complex matrices, such as biological fluids or environmental samples, necessitates the use of advanced analytical techniques that offer high selectivity and sensitivity. While specific research on this compound is not extensively documented, established methods for the analysis of related aminopyridine and sulfonylpyridine derivatives provide a strong basis for developing effective analytical strategies. These methodologies are crucial for applications ranging from metabolic studies to impurity profiling and environmental monitoring.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a primary tool for the analysis of polar aromatic compounds like aminopyridines. For instance, a stability-indicating HPLC method developed for 3,4-diaminopyridine (B372788) utilized a C18 column with a mobile phase consisting of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium acetate, demonstrating the capability to separate the main compound from its degradation products. researchgate.net Similarly, HPLC methods for 4-aminopyridine (B3432731) have been developed using mixed-mode columns to handle the hydrophilic nature of such compounds without the need for ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.com

For "5-(2-Methylpropylsulfonyl)pyridin-2-amine," a reversed-phase HPLC method would likely be effective. The presence of the sulfonyl group and the aminopyridine core suggests that detection can be achieved using UV spectrophotometry, leveraging the aromatic nature of the pyridine ring. For enhanced sensitivity and selectivity, especially in complex mixtures, coupling HPLC with a mass spectrometry (MS) detector would be the method of choice.

Hypothetical HPLC-MS Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 2.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This table presents a hypothetical HPLC-MS method for the analysis of 5-(2-Methylpropylsulfonyl)pyridin-2-amine, based on established methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for identifying metabolites. For example, GC-MS was used to identify metabolites of dalfampridine (B372708) (4-aminopyridine) in human plasma and urine samples after derivatization. nih.gov Given the potential for "5-(2-Methylpropylsulfonyl)pyridin-2-amine" to undergo metabolic transformations, a GC-MS method could be developed for its qualitative and quantitative analysis in biological samples.

Hypothetical GC-MS Method Parameters:

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

This table outlines a hypothetical GC-MS method for the analysis of 5-(2-Methylpropylsulfonyl)pyridin-2-amine, drawing on analytical approaches for related aminopyridines.

To enhance detection, especially at trace levels, innovative approaches such as electrochemical sensing could be explored. This technique has been applied for the rapid detection of 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP) in meat products, utilizing hydrogel-molecular-imprinting technology to improve sensitivity. mdpi.com Such a strategy could potentially be adapted for "5-(2-Methylpropylsulfonyl)pyridin-2-amine" in specific applications requiring high-throughput screening.

Furthermore, for specialized research applications like in vivo imaging, derivatization of the aminopyridine structure to create positron emission tomography (PET) tracers has been demonstrated. snmjournals.org This highlights the potential for modifying "5-(2-Methylpropylsulfonyl)pyridin-2-amine" to develop highly sensitive probes for molecular imaging studies.

Future Directions and Emerging Research Avenues for 5 2 Methylpropylsulfonyl Pyridin 2 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing 5-(2-Methylpropylsulfonyl)pyridin-2-amine will likely focus on the development of more efficient and sustainable synthetic methodologies. Traditional methods for the synthesis of pyridine (B92270) derivatives can sometimes involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Green chemistry principles are increasingly being integrated into synthetic organic chemistry to address these challenges. nih.govresearcher.lifenih.gov

Future research could explore one-pot multicomponent reactions, which offer a streamlined approach to complex molecules by combining several reaction steps without the need for isolating intermediates. nih.govresearchgate.net Additionally, the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis, are promising avenues for creating more sustainable synthetic routes. nih.govresearchgate.net For instance, developing a catalytic system for the direct C-H sulfonylation of a 2-aminopyridine (B139424) precursor would be a significant advancement over traditional methods that may require pre-functionalization of the pyridine ring. The synthesis of pyridine bases from renewable resources like glycerol (B35011) is also an area of growing interest, aiming to reduce reliance on petrochemical feedstocks. researchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Starting Materials | Often petroleum-derived | Potentially derived from renewable feedstocks |

| Reaction Steps | Multi-step, with isolation of intermediates | One-pot, multicomponent reactions |

| Solvents | Often hazardous organic solvents | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable and non-toxic catalysts |

| Energy Consumption | Often requires prolonged heating | Microwave or ultrasonic-assisted reactions for reduced reaction times |

| Waste Generation | Higher E-factor (Environmental Factor) | Lower E-factor, reduced waste |

Exploration of Diverse Chemical Transformations Involving the Pyridyl Sulfonyl Amine Scaffold

The pyridyl sulfonyl amine scaffold present in 5-(2-Methylpropylsulfonyl)pyridin-2-amine offers a rich platform for a variety of chemical transformations. The 2-aminopyridine moiety is a versatile functional group that can undergo a range of reactions, including N-acylation, N-alkylation, and diazotization followed by substitution. wikipedia.org The sulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the sulfonyl group.

Future research could systematically explore the reactivity of this scaffold to generate a library of derivatives with diverse functionalities. For example, the amino group could be transformed into various amides, ureas, or thioureas, which are common functional groups in biologically active molecules. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule. Furthermore, the sulfonyl group itself can be a target for chemical modification, although it is generally stable. Understanding the interplay between the amino and sulfonyl groups in directing the reactivity of the pyridine ring will be key to unlocking the full synthetic potential of this scaffold. 2-Sulfonylpyridines have been identified as tunable, cysteine-reactive electrophiles, suggesting that derivatives of 5-(2-Methylpropylsulfonyl)pyridin-2-amine could be designed to selectively react with biological thiols. nih.govacs.org

Advanced Approaches in Structure-Based Design and Optimization for Research Tools

Structure-based drug design and the development of optimized research tools represent a significant future direction for compounds like 5-(2-Methylpropylsulfonyl)pyridin-2-amine. By identifying a specific biological target, computational methods can be employed to predict the binding mode and affinity of the compound. nih.govresearchgate.net Techniques such as molecular docking and molecular dynamics simulations can provide insights into the interactions between the molecule and the target protein, guiding the rational design of more potent and selective analogs. researchgate.net

Pharmacophore modeling is another powerful tool that can be used to identify the key chemical features responsible for a compound's biological activity. acs.orgdovepress.comnih.govmdpi.comfiveable.me By creating a 3D model of these essential features, it is possible to screen virtual libraries of compounds to identify new molecules with the desired activity or to guide the modification of the existing scaffold to enhance its properties. The combination of the pyridyl, sulfonyl, and amine moieties in 5-(2-Methylpropylsulfonyl)pyridin-2-amine provides a diverse set of features (hydrogen bond donors and acceptors, aromatic ring) that can be exploited in pharmacophore design.

Table 2: Key Computational Techniques in Structure-Based Design

| Technique | Application | Potential Insights for 5-(2-Methylpropylsulfonyl)pyridin-2-amine |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Identification of key binding interactions and potential biological targets. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding the stability of the protein-ligand complex and conformational changes. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features for biological activity. | Guiding the design of new derivatives with improved potency and selectivity. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Predicting the activity of new analogs and optimizing the lead compound. |

Integration of Multidisciplinary Methodologies in Compound Research and Development

The future research and development of 5-(2-Methylpropylsulfonyl)pyridin-2-amine will greatly benefit from an integrated, multidisciplinary approach. oncodesign-services.comvipergen.comcriver.comoncodesign-services.comaragen.com This involves the close collaboration of experts from various fields, including synthetic chemistry, computational chemistry, biology, pharmacology, and toxicology. Such an integrated workflow can streamline the process of drug discovery and development, from initial hit identification to preclinical evaluation. vipergen.com

An integrated approach would begin with the synthesis of the compound and its analogs, followed by high-throughput screening to identify any biological activity. Promising hits would then be subjected to detailed pharmacological characterization and computational modeling to understand their mechanism of action and to guide further optimization. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery. vipergen.com Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, is also a critical component of this integrated approach, helping to identify and address potential liabilities at an early stage.

By embracing these future directions—developing sustainable synthetic routes, exploring diverse chemical transformations, utilizing advanced structure-based design techniques, and integrating multidisciplinary methodologies—the scientific community can fully elucidate the potential of 5-(2-Methylpropylsulfonyl)pyridin-2-amine and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-Methylpropylsulfonyl)pyridin-2-amine, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution or sulfonylation of a pyridin-2-amine precursor. For example, intermediates like nitro-substituted pyridines (e.g., 6-nitro-3-pyridyl derivatives) are reduced to amines, followed by sulfonylation with 2-methylpropylsulfonyl chloride. Reaction conditions (temperature, solvent, catalyst) are critical for yield optimization.

- Characterization : Use ¹H NMR (600 MHz, DMSO-d₆) to confirm structural integrity. Key peaks include aromatic protons (δ 6.5–8.0 ppm) and sulfonyl-related methyl groups (δ 1.0–1.2 ppm). LCMS (ESI) typically shows [M+H]⁺ ions, with molecular weight validation .

Q. How can researchers validate the purity of 5-(2-Methylpropylsulfonyl)pyridin-2-amine, and what analytical techniques are recommended?

- Analytical Workflow :

TLC : Monitor reaction progress using silica gel plates and UV visualization.

HPLC : Quantify purity with reverse-phase columns (C18) and acetonitrile/water gradients.

NMR : Analyze splitting patterns (e.g., coupling constants for aromatic protons) to detect impurities.

Elemental Analysis : Confirm stoichiometry (C, H, N, S) .

Q. What are the key spectral discrepancies observed in sulfonylated pyridin-2-amine derivatives, and how should they be resolved?

- Common Issues : Overlapping peaks in ¹H NMR due to rotameric forms of the sulfonyl group. Use variable-temperature NMR or deuterated solvents (e.g., CDCl₃) to simplify splitting. LCMS adducts (e.g., Na⁺/K⁺) may require ion suppression with formic acid .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 5-(2-Methylpropylsulfonyl)pyridin-2-amine for reactivity studies?

- Computational Strategy :

- Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model sulfonyl group polarization and aromatic ring electron density.

- Calculate HOMO/LUMO gaps to predict nucleophilic/electrophilic sites. Validate with experimental UV-Vis spectra .

Q. What QSAR parameters correlate with the biological activity of sulfonylated pyridin-2-amine derivatives?

- QSAR Insights :

- Lipophilicity (Log P) : Critical for membrane permeability; optimize via substituent tuning (e.g., alkyl chain length).

- Steric Effects (SMR) : Bulky groups (e.g., 2-methylpropyl) may enhance target selectivity.

- Electronic Parameters : Sulfonyl groups influence hydrogen-bonding capacity. Use MOE software for regression models .

Q. How do structural modifications at the sulfonyl group affect binding kinetics with biological targets?

- Experimental Design :

Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) of derivatives with immobilized enzymes (e.g., kinases).

Molecular Dynamics (MD) : Simulate sulfonyl group interactions with active-site residues (e.g., hydrogen bonds with Ser/Thr kinases).

- Case Study: TrkA kinase inhibitors show improved IC₅₀ when sulfonyl groups adopt specific conformations .

Q. What strategies resolve contradictions in spectral data vs. computational predictions for sulfonylated amines?

- Troubleshooting :

- NMR Shift Discrepancies : Compare experimental δ values with DFT-calculated chemical shifts (GIAO method). Adjust solvent models (PCM) for accuracy.

- Mass Spec Anomalies : Investigate in-source fragmentation using high-resolution MS (HRMS) .

Methodological Tables

Table 1 : Key ¹H NMR Peaks for 5-(2-Methylpropylsulfonyl)pyridin-2-amine and Analogues

| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern | Reference |

|---|---|---|---|

| Pyridine H-3 | 7.8–8.0 | Doublet | |

| Pyridine H-4 | 6.5–6.7 | Doublet of doublets | |

| Sulfonyl-CH(CH₃)₂ | 1.0–1.2 | Multiplet |

Table 2 : Computational vs. Experimental HOMO-LUMO Gaps

| Functional | HOMO (eV) | LUMO (eV) | Experimental Gap (eV) |

|---|---|---|---|

| B3LYP | -6.2 | -1.8 | 4.4 (UV-Vis) |

| PBE0 | -6.0 | -1.6 | 4.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.